![molecular formula C24H30O8 B12294948 (2S,3R,5S,5'R)-2-Acetoxy-4'aalpha-acetoxymethyl-5-(3-furyl)-2',3',4,5,6',7',8',8'abeta-octahydro-2'alpha-methyldispiro[furan-3(2H),1'(5'H)-naphthalene-5',2''-oxiran]-4'(4'aH)-one](/img/no-structure.png)
(2S,3R,5S,5'R)-2-Acetoxy-4'aalpha-acetoxymethyl-5-(3-furyl)-2',3',4,5,6',7',8',8'abeta-octahydro-2'alpha-methyldispiro[furan-3(2H),1'(5'H)-naphthalene-5',2''-oxiran]-4'(4'aH)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,5S,5’R)-2-Acetoxy-4’aalpha-acetoxymethyl-5-(3-furyl)-2’,3’,4,5,6’,7’,8’,8’abeta-octahydro-2’alpha-methyldispiro[furan-3(2H),1’(5’H)-naphthalene-5’,2’‘-oxiran]-4’(4’aH)-one is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,5S,5’R)-2-Acetoxy-4’aalpha-acetoxymethyl-5-(3-furyl)-2’,3’,4,5,6’,7’,8’,8’abeta-octahydro-2’alpha-methyldispiro[furan-3(2H),1’(5’H)-naphthalene-5’,2’‘-oxiran]-4’(4’aH)-one typically involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Common synthetic routes may include:
Formation of the core structure: This step often involves cyclization reactions to form the fused ring system.
Functional group modifications: Introduction of acetoxy and furan groups through esterification and other functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R,5S,5’R)-2-Acetoxy-4’aalpha-acetoxymethyl-5-(3-furyl)-2’,3’,4,5,6’,7’,8’,8’abeta-octahydro-2’alpha-methyldispiro[furan-3(2H),1’(5’H)-naphthalene-5’,2’‘-oxiran]-4’(4’aH)-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure can serve as a template for designing new compounds with desired properties.
Biology
In biological research, this compound may be studied for its potential biological activity. Its interactions with biological molecules could provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound may be investigated for its potential as a drug candidate. Its unique structure and functional groups could make it a promising lead compound for developing new pharmaceuticals.
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties could make it valuable in various industrial applications.
Wirkmechanismus
The mechanism of action of (2S,3R,5S,5’R)-2-Acetoxy-4’aalpha-acetoxymethyl-5-(3-furyl)-2’,3’,4,5,6’,7’,8’,8’abeta-octahydro-2’alpha-methyldispiro[furan-3(2H),1’(5’H)-naphthalene-5’,2’‘-oxiran]-4’(4’aH)-one involves its interactions with molecular targets and pathways. This could include binding to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other dispiro compounds with fused ring systems and functional groups. Examples could include:
- Dispiro[cyclohexane-1,2’-[1,3]dioxolane-4’,2’'-cyclohexane]
- Dispiro[cyclopentane-1,2’-[1,3]dioxolane-4’,2’'-cyclopentane]
Uniqueness
The uniqueness of (2S,3R,5S,5’R)-2-Acetoxy-4’aalpha-acetoxymethyl-5-(3-furyl)-2’,3’,4,5,6’,7’,8’,8’abeta-octahydro-2’alpha-methyldispiro[furan-3(2H),1’(5’H)-naphthalene-5’,2’‘-oxiran]-4’(4’aH)-one lies in its specific combination of functional groups and fused ring systems. This unique structure may confer specific properties and reactivity that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C24H30O8 |
---|---|
Molekulargewicht |
446.5 g/mol |
InChI |
InChI=1S/C24H30O8/c1-14-9-20(27)24(13-29-15(2)25)19(5-4-7-22(24)12-30-22)23(14)10-18(17-6-8-28-11-17)32-21(23)31-16(3)26/h6,8,11,14,18-19,21H,4-5,7,9-10,12-13H2,1-3H3 |
InChI-Schlüssel |
GXQZOQHVBGNFHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)C2(C(C13CC(OC3OC(=O)C)C4=COC=C4)CCCC25CO5)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.